3-Methoxybutyl octyl butanedioate

Description

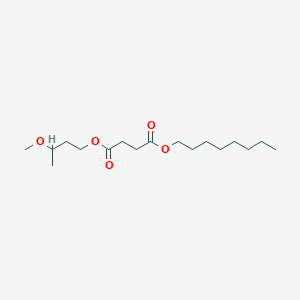

3-Methoxybutyl octyl butanedioate is a mixed ester derived from succinic acid (butanedioic acid), where one hydroxyl group is esterified with 3-methoxybutanol and the other with octanol. This compound combines a methoxy-substituted butyl chain and a linear octyl chain, resulting in a unique amphiphilic structure.

Properties

CAS No. |

61286-41-7 |

|---|---|

Molecular Formula |

C17H32O5 |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

4-O-(3-methoxybutyl) 1-O-octyl butanedioate |

InChI |

InChI=1S/C17H32O5/c1-4-5-6-7-8-9-13-21-16(18)10-11-17(19)22-14-12-15(2)20-3/h15H,4-14H2,1-3H3 |

InChI Key |

JNRNABGEGSVWAG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)CCC(=O)OCCC(C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxybutyl octyl butanedioate typically involves the esterification of butanedioic acid with 3-methoxybutanol. This reaction is catalyzed by an acid, commonly sulfuric acid, and requires heating to facilitate the reaction. The general reaction can be represented as:

Butanedioic acid+3-Methoxybutanol→3-Methoxybutyl octyl butanedioate+Water

Industrial Production Methods: On an industrial scale, the production of esters like this compound involves continuous processes where the reactants are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from the by-products and unreacted starting materials. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base, resulting in the formation of butanedioic acid and 3-methoxybutanol.

Reduction: The ester can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride.

Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, producing a different ester and alcohol.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Transesterification: Catalysts like sodium methoxide or enzymes under mild conditions.

Major Products Formed:

Hydrolysis: Butanedioic acid and 3-methoxybutanol.

Reduction: Butanediol and 3-methoxybutanol.

Transesterification: New esters and alcohols depending on the reactants used

Scientific Research Applications

3-Methoxybutyl octyl butanedioate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological systems.

Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer industries

Mechanism of Action

The mechanism of action of 3-methoxybutyl octyl butanedioate largely depends on its hydrolysis to release butanedioic acid and 3-methoxybutanol. These products can interact with various molecular targets and pathways:

Butanedioic Acid: Participates in the citric acid cycle, playing a crucial role in cellular respiration and energy production.

3-Methoxybutanol: Can act as a solvent and may have interactions with cellular membranes, affecting their fluidity and function

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-methoxybutyl octyl butanedioate with key analogs, focusing on structural features, physicochemical properties, and applications.

Structural and Functional Group Comparisons

- Octyl Acetate (): A monoester with a linear octyl chain and acetate group. Lacks the methoxy moiety and succinate backbone, resulting in lower molecular weight and higher volatility compared to this compound. Commonly used in fragrances due to its fruity odor .

- Diethyl Butanedioate () : A diester of succinic acid with ethyl groups. Smaller alkyl chains reduce hydrophobicity and increase water solubility relative to the target compound. Applications include solvent uses and intermediate synthesis .

- Propanoic Acid, 2-Methyl-, 3-Methoxybutyl Ester (CAS 72245-28-4, ): Shares the 3-methoxybutyl group but uses a branched propanoic acid instead of succinic acid. The absence of a second ester group reduces molecular weight and may alter biodegradability .

- 1,2-Benzenedicarboxylic Acid, Butyl Octyl Ester () : A phthalate diester with octyl and butyl chains. Phthalates are widely used as plasticizers but face regulatory scrutiny due to toxicity concerns. The succinate backbone of this compound may offer a safer alternative .

Physicochemical Properties (Inferred)

Key Research Findings

- Enhanced Solubility : The methoxy group in this compound likely improves solubility in polar solvents compared to purely aliphatic esters like octyl acetate, making it versatile in formulations requiring emulsification .

- Biodegradability : Succinate-based esters (e.g., diethyl butanedioate) are often more biodegradable than phthalates, suggesting environmental advantages for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.